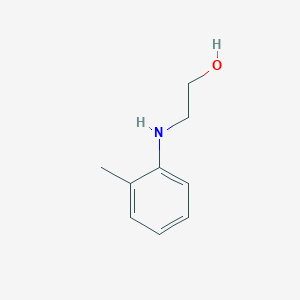

N-(2-Hydroxyethyl)-2-methylaniline

Description

The exact mass of the compound Ethanol, 2-[(2-methylphenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZZPKMVVSTYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059664 | |

| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-80-1 | |

| Record name | 2-[(2-Methylphenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Toluidino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl ethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-o-toluidinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(O-TOLUIDINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZU21R1XXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline (CAS No. 93-90-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)-2-methylaniline, a versatile aromatic amine with significant applications in chemical synthesis. From its fundamental physicochemical properties to detailed synthesis protocols and safety considerations, this document serves as a critical resource for professionals engaged in research and development.

Introduction and Core Compound Identity

This compound, registered under CAS number 93-90-3, is an organic compound characterized by an N-substituted aniline core.[1][2][3] The presence of both a hydroxyl group and a methyl group on the aniline structure imparts unique reactivity and solubility, making it a valuable intermediate in the synthesis of a wide array of target molecules. Its primary utility lies in the production of dyes, pigments, and specialty chemicals where the functional groups can be further modified.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design and process scale-up. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93-90-3 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][4] |

| Molecular Weight | 151.21 g/mol | [1][3][5] |

| Appearance | Clear to light yellow or brown liquid | [1][4] |

| Melting Point | 77 °C | [1][3][4][5][6] |

| Boiling Point | 229 °C (lit.) | [1][3][4][5] |

| Density | 1.06 g/mL at 25 °C (lit.) | [1][3][4][5] |

| Refractive Index (n20/D) | 1.573 (lit.) | [1][3][5] |

| Flash Point | >230 °F (>110 °C) | [1][3][4][6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][3][7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 2-methylaniline with an ethylene oxide precursor. A general and robust method is the direct ethoxylation of 2-methylaniline.

General Synthesis Protocol: Ethoxylation of 2-Methylaniline

This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to ensure a selective and high-yield N-alkylation while minimizing side reactions such as O-alkylation or polymerization of ethylene oxide.

Step-by-Step Methodology:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material.

-

Reagent Charging: 2-methylaniline is charged into the flask. A suitable catalyst, such as a mild Lewis acid or a base, can be added to facilitate the reaction, though the reaction can also proceed without a catalyst at elevated temperatures.

-

Reactant Addition: Ethylene oxide, or a suitable equivalent such as 2-chloroethanol, is added dropwise from the dropping funnel to the stirred 2-methylaniline. The addition is performed at a controlled temperature to manage the exothermicity of the reaction.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature, typically in the range of 100-150°C, and maintained for several hours to ensure complete conversion.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a purification process, which may involve distillation under reduced pressure to isolate the this compound from unreacted starting materials and any byproducts.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Key Applications and Industrial Relevance

This compound serves as a crucial building block in several industrial applications, primarily due to the reactive sites offered by the secondary amine and the primary alcohol.

-

Dye and Pigment Intermediate: The most prominent application is in the synthesis of azo dyes and other colorants. The aniline core can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors.[9]

-

Polymer Chemistry: The hydroxyl group can undergo polymerization reactions, making it a monomer for producing specialty polymers and resins. These polymers may find use in coatings and adhesives.

-

Pharmaceutical and Agrochemical Synthesis: While less common, the scaffold of this compound can be found in more complex molecules with biological activity. It can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[9][10]

-

Corrosion Inhibitors: Certain aniline derivatives are known to exhibit anti-corrosive properties, and this compound can be a precursor for such compounds.

Diagram of Application Pathways:

Caption: Key industrial applications of this compound.

Analytical Methodologies

The purity and characterization of this compound are critical for its intended applications. Several analytical techniques can be employed for its analysis.

-

Chromatographic Methods:

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of this compound and for monitoring the progress of its synthesis.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound, particularly for non-volatile impurities.[11] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]

-

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra will show distinct signals for the aromatic protons, the methyl group protons, and the protons of the hydroxyethyl chain.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[2]

-

Safety, Handling, and Toxicological Profile

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Handle in a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Toxicological Information:

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on its classification and the known hazards of similar aniline derivatives, it should be treated as a hazardous substance.[9] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][6]

References

- 1. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]

- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]

- 8. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 9. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 11. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]

N-(2-Hydroxyethyl)-2-methylaniline molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of N-(2-Hydroxyethyl)-2-methylaniline

Introduction

This compound, a substituted aromatic amine, is a significant chemical intermediate in various industrial syntheses, particularly in the manufacturing of dyes and polymers. A precise understanding of its molecular weight and physicochemical properties is fundamental for researchers, scientists, and professionals in drug development and chemical manufacturing. The molecular formula for this compound is C₉H₁₃NO.[1][2][3] This guide provides a comprehensive overview of its molecular weight, the analytical methodologies for its determination, and its key chemical characteristics, grounded in established scientific principles and authoritative data.

The accepted molecular weight of this compound is approximately 151.21 g/mol .[2][3][4][5][6][7] More precisely, its monoisotopic mass is 151.099714 g/mol , a value critical for high-resolution mass spectrometry analysis.[1] This document will delve into the empirical and theoretical basis for this value, offering a self-validating framework for its confirmation in a laboratory setting.

Physicochemical Properties

A thorough characterization of a chemical entity begins with its fundamental physical and chemical properties. These values are critical for designing experimental protocols, ensuring safety, and predicting the compound's behavior in various chemical systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 151.21 g/mol | [2][3][4][6] |

| Exact Mass | 151.2056 g/mol | [1] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| CAS Registry Number | 93-90-3 | [1] |

| Appearance | Light yellow to brown, clear oily liquid | [2] |

| Density | 1.06 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 229 °C at 760 mmHg | [2][5][6] |

| Melting Point | 77 °C | [2][5][6][8] |

| Flash Point | >230 °F (>110 °C) | [2][8] |

| Refractive Index | n20/D 1.573 | [2][6] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [2] |

| pKa | 14.79 ± 0.10 (Predicted) | [2] |

Analytical Workflow for Molecular Weight Verification

References

- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]

- 4. N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]

- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)-2-methylaniline

Introduction

N-(2-Hydroxyethyl)-2-methylaniline, also known as 2-(2-methylanilino)ethanol, is an aromatic amino alcohol with the chemical formula C₁₀H₁₅NO. Its structure features a secondary amine where the nitrogen atom is bonded to a tolyl group (a benzene ring with a methyl substituent) and a 2-hydroxyethyl group. This bifunctional nature—possessing both a nucleophilic amine and a hydroxyl group—makes it a valuable intermediate in various chemical syntheses. It is notably used in the manufacturing of specific dyes and has applications in the development of polymers and other specialty chemicals.

This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the experimental context for their determination. The information herein is curated for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physical characteristics for application in laboratory and industrial settings.

Core Physicochemical Properties

A consolidated summary of the fundamental physical properties of this compound is presented below. These values are critical for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| CAS Number | 603-91-8 | N/A |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -23 °C (250.15 K) | [2] |

| Boiling Point | 200.5 °C (473.65 K) at 760 mmHg | [2] |

| Density | 1.002 g/cm³ | [2] |

| Flash Point | > 230 °F (> 110 °C) | [3][4][5][6][7] |

| Refractive Index (n²⁰/D) | 1.573 - 1.575 | [3][4][6][7][8] |

| pKa (Predicted) | 14.79 ± 0.10 | [4][6] |

| Vapor Pressure | 0.00559 mmHg at 25 °C | [9] |

Detailed Analysis of Key Properties

Structural and Molecular Characteristics

This compound (CAS No: 93-90-3) has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .[1][4] Its structure, featuring a phenyl ring, a secondary amine, and a primary alcohol, dictates its physical and chemical behavior. The presence of the hydroxyl group and the nitrogen atom's lone pair allows for hydrogen bonding, which significantly influences its boiling point and solubility.

Thermal Properties: Melting and Boiling Points

The compound is typically a clear, light yellow to brown liquid at room temperature.[5][6][7] Its melting point is cited as 77 °C, which seems contradictory to its liquid state at room temperature; this reported value may correspond to a specific polymorph or could be an error in some databases, as other sources describe it as a liquid.[3][4][5][6]

The boiling point is consistently reported as 229 °C under atmospheric pressure (lit.).[4][5][6][7][8] Due to this relatively high boiling point, purification by distillation is often performed under reduced pressure to prevent thermal decomposition. Boiling points at reduced pressures have been documented, such as 128 °C at 1 Torr and between 149-151 °C (422-424 K) at 0.019 bar.[3][10][11] This significant depression of the boiling point under vacuum is a crucial practical consideration for its handling and purification.

Density and Refractive Index

The density of this compound is approximately 1.06 g/mL at 25 °C, indicating it is slightly denser than water.[4][6][7][8] The refractive index, a measure of how light propagates through the substance, is reported as n20/D 1.573.[4][6][7][8] Both density and refractive index are important parameters for quality control and purity assessment, as they are sensitive to impurities.

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like."[12] this compound's structure provides a classic example of this principle.

-

Water Solubility : It is described as slightly soluble in water.[2][5] The polar hydroxyl (-OH) and amine (-NH-) groups can form hydrogen bonds with water molecules. However, the bulky, nonpolar 2-methylphenyl group constitutes a significant hydrophobic portion of the molecule, limiting its overall aqueous solubility.[2]

-

Organic Solvents : The compound is readily soluble in many organic solvents.[2] Its hydrophobic aromatic ring interacts favorably with non-polar solvents like benzene and ether, while the polar functional groups allow for solubility in polar organic solvents such as ethanol and acetone.[2]

-

Acid/Base Solubility : The presence of the amine group, a weak base, means that this compound will become protonated and dissolve in aqueous acidic solutions (e.g., 5% HCl) to form an ammonium salt.[13][14] This property is fundamental to its purification, as it allows for separation from neutral or acidic impurities via acid-base extraction.

Experimental Protocol: Determination of Solubility Class

The following protocol outlines a systematic approach to determining the solubility characteristics of an organic compound like this compound. This self-validating workflow allows for the classification of the compound based on its behavior in a series of solvents.

Objective: To classify the compound based on its solubility in water, ether, and aqueous solutions of varying pH.

Materials:

-

This compound

-

Small test tubes

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Litmus paper or pH meter

Methodology:

-

Water Solubility Test: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14] c. Observe if the compound dissolves completely. If it dissolves, proceed to test the solution's pH with litmus paper. A basic pH would be expected for an amine.[13] d. Based on observations, classify as water-soluble or water-insoluble.

-

Ether Solubility Test: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of diethyl ether in portions, shaking vigorously. c. Observe for dissolution. Compounds with significant nonpolar character are typically ether-soluble.

-

Acid/Base Solubility Tests (for water-insoluble compounds): a. 5% HCl Test: i. Place 25 mg of the compound in a test tube. ii. Add 0.75 mL of 5% HCl solution in portions, shaking well.[14] iii. If the compound dissolves, it is classified as a base (Class B), which is expected for an amine.[13][14] This occurs due to the formation of a water-soluble anilinium salt. b. 5% NaOH Test (if insoluble in HCl): i. Place 25 mg of the compound in a separate test tube. ii. Add 0.75 mL of 5% NaOH solution. iii. Dissolution would indicate an acidic functional group. This compound is not expected to dissolve. c. 5% NaHCO₃ Test (if soluble in NaOH): i. This step is used to differentiate between strong and weak acids. It is not directly relevant to this compound but is part of a complete classification scheme.[13]

Causality and Interpretation: This workflow systematically probes the compound's polarity and acidic/basic nature. Solubility in water suggests high polarity. Insolubility in water but solubility in ether points to a predominantly nonpolar molecule. Crucially, solubility in aqueous acid (5% HCl) is a definitive test for a basic functional group like the amine present in this compound.[14]

Caption: Workflow for the acid-base solubility classification of an organic compound.

Spectroscopic Profile

While detailed spectral analyses are beyond the scope of this guide, a foundational understanding of the expected spectroscopic data is essential for compound verification.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. A peak corresponding to C-N stretching would also be present.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, the methylene (-CH₂-) protons of the ethyl group, the N-methyl (-CH₃) protons, and the hydroxyl (-OH) proton would be visible.[8]

-

¹³C NMR: Distinct signals for each unique carbon atom in the aromatic ring and the aliphatic side chain would be observed.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (151.21 m/z).[16]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Handling should occur in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][6][7] It is recommended to keep it in a dark place under an inert atmosphere for long-term stability.[4][6][7]

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical properties. Its high boiling point, slight water solubility, good solubility in organic solvents, and basic character are direct consequences of its molecular structure. A thorough understanding of these properties, grounded in the experimental protocols for their determination, is paramount for the safe handling, effective purification, and successful application of this compound in research and industry.

References

- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]

- 8. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]

- 9. Cas 93-90-3,N-(2-Hydroxyethyl)-N-methylaniline | lookchem [lookchem.com]

- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 11. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 16. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline: Synthesis, Characterization, and Applications in Chemical R&D

This guide provides an in-depth technical overview of N-(2-Hydroxyethyl)-2-methylaniline, a versatile chemical intermediate with significant potential in various research and development sectors, particularly in the synthesis of dyes and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, synthesis, characterization, and safe handling.

Introduction: A Versatile Building Block

This compound, also known as 2-(o-Toluidino)ethanol, is an aromatic compound featuring a secondary amine and a primary alcohol functional group. This unique combination of a nucleophilic amine and a versatile hydroxyl group, attached to an ortho-substituted toluene backbone, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Its structural isomer, N-(2-Hydroxyethyl)-N-methylaniline, is a well-documented compound, and while they share some chemical properties, the ortho-methyl group in the target compound introduces specific steric and electronic effects that influence its reactivity and the properties of its derivatives.

The strategic placement of the methyl group ortho to the amino functionality can influence the conformational preferences of the molecule and its derivatives, a factor of particular importance in the design of bioactive compounds where specific spatial arrangements are often crucial for interaction with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of robust analytical methods.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136-80-1 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | Colorless to brown viscous liquid | [4] |

| Boiling Point | 128 °C at 1 Torr (for N-methyl isomer) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (for N-methyl isomer) | [3] |

| Refractive Index | 1.575 (for N-methyl isomer) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

Note: Some physical properties are listed for the closely related isomer N-(2-Hydroxyethyl)-N-methylaniline due to a lack of specific data for the 2-methyl isomer. These values should be considered as estimates.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predictive analysis based on the known spectra of analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxyethyl group, the N-H proton, the O-H proton, and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution. The methylene protons adjacent to the nitrogen and oxygen atoms would appear as triplets, assuming free rotation. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal nine distinct carbon signals. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the ethyl and methyl groups will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:

-

A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A sharp to medium peak around 3400-3300 cm⁻¹ for the N-H stretching of the secondary amine.

-

Peaks in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.

-

Peaks in the 3000-2850 cm⁻¹ range for aliphatic C-H stretching.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A C-O stretching band around 1050 cm⁻¹.[5]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for similar N-alkylanilines involve the loss of substituents from the nitrogen atom and cleavage of the ethyl chain.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for N-alkylation of anilines. The choice of synthetic route may depend on factors such as starting material availability, desired scale, and safety considerations.

Synthetic Pathways

Two primary synthetic routes are commonly employed for the preparation of N-(2-hydroxyethyl)anilines:

-

Reaction with Ethylene Oxide: This method involves the direct reaction of o-toluidine with ethylene oxide. This reaction is typically carried out under controlled temperature and pressure conditions and can be catalyzed by acids or bases. The high reactivity of ethylene oxide necessitates careful handling and specialized equipment.[7]

-

Reaction with 2-Haloethanols: A more common and often safer laboratory-scale synthesis involves the reaction of o-toluidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.[8]

References

- 1. 2-(o-Toluidino)ethanol | C9H13NO | CID 8703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. N-Methylaniline(100-61-8) 13C NMR [m.chemicalbook.com]

- 6. 2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Anilinoethanol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)-2-methylaniline

This guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)-2-methylaniline, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of solubility, qualitative assessments, and a detailed protocol for experimental determination.

Introduction to this compound

This compound, with the CAS number 13330-96-8, is an organic compound featuring both a hydroxyl group and a substituted aniline moiety. This unique structure imparts a balance of hydrophilic and lipophilic properties, making its solubility profile a critical parameter for a wide range of applications, including its use as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents. Understanding its behavior in various solvents is paramount for process optimization, formulation, and biological assessment.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 151.21 g/mol | [5][6][7][8][9][10][11][12] |

| Appearance | Colorless to yellow liquid | [4][11] |

| Melting Point | 77 °C | [4][6][7][11][12][13] |

| Boiling Point | 229 °C (lit.) | [4][7][8][11][12][13] |

| Density | 1.06 g/mL at 25 °C (lit.) | [4][6][7][8][11][12][13] |

| Refractive Index | n20/D 1.573 (lit.) | [4][7][8][11][12][13] |

| Flash Point | >230 °F | [4][6][7][11][12][13] |

Solubility Profile: A Qualitative and Predictive Analysis

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on its chemical structure and available qualitative information, we can infer its likely solubility behavior.

Structural Insights into Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound contains:

-

A hydrophilic hydroxyl (-OH) group, capable of forming hydrogen bonds with polar solvents.

-

A lipophilic N-methyl-2-methylaniline core, which is aromatic and generally favors non-polar or weakly polar organic solvents.

This dual character suggests that the compound will exhibit intermediate solubility in a range of solvents, with a preference for polar organic solvents that can engage in hydrogen bonding while also accommodating the aromatic ring.

Qualitative Solubility Data

Available information indicates that this compound is slightly soluble in water, and soluble in ethanol and ether [11]. This aligns with the structural analysis, where the bulky non-polar part of the molecule limits its solubility in water, while the hydroxyl group and the nitrogen atom facilitate its dissolution in polar organic solvents like ethanol and the less polar ether.

Experimental Determination of Solubility: A Validated Protocol

For any research or development endeavor, experimentally determining the solubility of a key compound is crucial. The following protocol provides a robust method for quantifying the solubility of this compound in various solvents.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane) of analytical grade

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Safety and Handling

This compound and its related compounds, such as N-methylaniline, can be hazardous. It is imperative to handle this compound with appropriate safety precautions.

-

Toxicity: N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Disposal: Dispose of waste according to local regulations.

Conclusion

References

- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 3. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 4. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]

- 5. N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]

- 9. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]

- 13. alfa-chemical.com [alfa-chemical.com]

- 14. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N-(2-Hydroxyethyl)-2-methylaniline

An in-depth technical guide on the spectroscopic data of N-(2-Hydroxyethyl)-2-methylaniline.

Abstract

This compound, also known as 2-(o-tolylamino)ethanol (CAS 136-80-1), is a significant chemical intermediate in various synthetic pathways.[1] Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of this molecule. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to equip researchers, scientists, and drug development professionals with the necessary framework to interpret spectral data, understand experimental causality, and ensure the scientific integrity of their findings.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses several key features: a substituted aromatic ring, a secondary amine, a primary alcohol, and aliphatic methylene groups. Each of these structural components gives rise to distinct and predictable signals in various spectroscopic analyses.

Our analytical strategy is to use a multi-technique approach to create a self-validating system of characterization.

-

NMR Spectroscopy will elucidate the precise carbon-hydrogen framework.

-

IR Spectroscopy will confirm the presence of key functional groups (O-H, N-H).

-

Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.

Caption: A typical workflow for the comprehensive spectroscopic analysis of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Molecular Structure for NMR Assignment

To facilitate the interpretation of NMR data, the unique proton and carbon environments of this compound are labeled in the diagram below.

Caption: Labeled structure of this compound for NMR assignments.

Experimental Protocol: NMR

The choice of solvent and reference standard is critical for acquiring high-fidelity NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for this analyte. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[4]

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate Fourier transform and phasing algorithms. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. The expected data, based on established chemical shift principles and reference spectra from SpectraBase, are summarized below.[1]

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Ar-H | Aromatic Protons | 6.6 - 7.2 | Multiplet | 4H |

| (e) | N-CH₂ | ~3.35 | Triplet | 2H |

| (f) | O-CH₂ | ~3.80 | Triplet | 2H |

| (g) | Ar-CH₃ | ~2.15 | Singlet | 3H |

| (h) | N-H | Variable, broad | Singlet | 1H |

| (i) | O-H | Variable, broad | Singlet | 1H |

Causality: The aromatic protons appear in the typical downfield region (6.6-7.2 ppm). The methylene group adjacent to the nitrogen (e) is deshielded, but less so than the methylene group adjacent to the more electronegative oxygen atom (f). Both appear as triplets due to coupling with their neighboring CH₂ group. The methyl protons (g) are attached to the aromatic ring and appear as a singlet. The N-H and O-H protons are exchangeable, resulting in broad singlets with variable chemical shifts that depend on concentration and temperature.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The expected chemical shifts, based on reference data from SpectraBase, are presented here.[1]

| Label | Assignment | Predicted δ (ppm) |

| (a) | Quaternary Ar-C (C-CH₃) | ~127 |

| (b) | Quaternary Ar-C (C-N) | ~145 |

| Ar-C | Aromatic CH Carbons | 110 - 131 |

| (c, d) | ||

| (e) | N-CH₂ | ~48 |

| (f) | O-CH₂ | ~61 |

| (g) | Ar-CH₃ | ~17 |

Causality: The aromatic carbons are found between 110-145 ppm. The carbon attached to the nitrogen (b) is the most downfield aromatic carbon due to the deshielding effect of the nitrogen atom. The carbon bearing the alcohol (f) is more deshielded than the one attached to the nitrogen (e) due to oxygen's higher electronegativity. The aliphatic methyl carbon (g) is the most upfield signal, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FTIR

For a liquid sample like this compound, the simplest and most common method is to use a neat (undiluted) sample.[1] High-quality reference spectra are often acquired on Fourier Transform Infrared (FTIR) spectrometers.[3][4]

-

Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Mount the plates in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum is characterized by absorption bands corresponding to specific functional groups. The expected bands for this compound are listed below, with data referenced from SpectraBase.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3300 | O-H and N-H stretch | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium-Strong |

| 1610 - 1580 | Aromatic C=C stretch | Medium-Strong |

| 1320 - 1250 | C-N stretch | Medium |

| 1100 - 1000 | C-O stretch | Strong |

Causality: The most prominent feature will be a broad, strong band in the 3400-3300 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H (alcohol) and N-H (secondary amine) groups. The presence of both aromatic and aliphatic C-H stretches further confirms the molecular backbone. The strong C-O stretch is characteristic of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that provides the molecular weight and produces a characteristic fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: EI-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: In the source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data

The molecular formula of this compound is C₉H₁₃NO, giving it a molecular weight of 151.21 g/mol .

-

Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at m/z = 151 .

-

Major Fragments: The fragmentation pattern is dictated by the stability of the resulting carbocations. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a dominant pathway for amines and alcohols.[5]

| m/z | Proposed Fragment | Plausible Origin |

| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 106 | [C₇H₈N]⁺ | Cleavage of the N-C bond, forming the methylaniline cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |

Causality: The most favorable fragmentation is often the loss of the •CH₂OH radical via cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, resonance-delocalized ion at m/z 120. This is typically the base peak (most intense peak) in the spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy validates the presence of the critical hydroxyl and amine functional groups. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques according to the protocols outlined and interpreting the data based on established scientific principles, researchers can ensure the identity, purity, and quality of this important chemical compound.

References

- 1. 2-(o-Toluidino)ethanol | C9H13NO | CID 8703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. spectrabase.com [spectrabase.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2-Hydroxyethyl)-2-methylaniline

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)-2-methylaniline, a substituted aromatic amine, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unique molecular structure, featuring both a secondary amine and a primary alcohol, makes it a versatile intermediate. However, as with many aromatic amines, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling of this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform best practices.

Hazard Identification and Risk Assessment: Understanding the Adversary

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. This involves a detailed analysis of its physicochemical properties and toxicological profile.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 136-80-1 | [1] |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Viscous colorless to yellow liquid | [2] |

| Boiling Point | 229 °C (lit.) | [3] |

| Melting Point | 77 °C | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Density | 1.06 g/mL at 25 °C (lit.) | [3] |

| Solubility | Insoluble in water | [5] |

| Vapor Pressure | 0.01 mmHg @ 20 °C | [2] |

Table 1: Physicochemical Properties of this compound

The high boiling point and low vapor pressure suggest that at room temperature, the risk of inhalation exposure to vapors is relatively low. However, heating the substance will significantly increase its volatility and the potential for inhalation.[2] Its insolubility in water has implications for both spill cleanup and environmental fate.

Toxicological Profile and GHS Classification

Detailed toxicological data for this compound is not extensively available. However, based on data for structurally similar compounds, such as N-methylaniline and other aromatic amines, a precautionary approach is warranted. The primary health concerns associated with aromatic amines include toxicity upon absorption through the skin, inhalation, or ingestion, as well as potential for skin and eye irritation.[6] Chronic exposure to some aromatic amines has been linked to more severe health effects, including effects on the blood, such as methemoglobinemia.[7]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Table 2: GHS Classification of this compound[1][4]

The "Warning" signal word is associated with these classifications.[1][4]

Exposure Control and Personal Protection: A Multi-Layered Defense

Given the identified hazards, a multi-layered approach to exposure control is essential. This follows the hierarchy of controls, prioritizing engineering and administrative controls, with personal protective equipment (PPE) serving as the final line of defense.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed. These SOPs should be readily accessible to all personnel.

-

Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols. This training should be documented.

-

Restricted Access: Areas where this compound is used or stored should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations where there is a higher risk of splashing.[8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently.

-

Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect street clothing and skin.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The selection of the appropriate respirator should be based on a formal risk assessment.[8]

Diagram 1: The Hierarchy of Controls for managing chemical exposure.

Occupational Exposure Limits: The Challenge of the Unknown

As of the writing of this guide, there are no established Occupational Exposure Limits (OELs) from regulatory bodies such as OSHA or ACGIH specifically for this compound. The absence of a formal OEL does not imply that the substance is safe; rather, it necessitates a more proactive and cautious approach to exposure control.

In such cases, the principle of Control Banding can be applied. Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics and the potential for exposure.[9][10][11] This allows for the selection of appropriate control measures even without a specific numerical exposure limit.

For this compound, based on its GHS classification (harmful if swallowed, skin and eye irritant), it would fall into a moderate hazard band, requiring a high level of control, such as handling in a chemical fume hood and the use of appropriate PPE.

Safe Handling and Storage: Proactive Measures for a Secure Environment

General Handling Practices

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe vapors or mists.

-

Use in a Controlled Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.

-

Grounding and Bonding: When transferring larger quantities, use proper grounding and bonding procedures to prevent static discharge.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

-

Light Sensitivity: While not explicitly stated for this compound, many aromatic amines are sensitive to light and air, leading to discoloration and degradation. Storage in a dark or amber container is a good precautionary measure.

Emergency Procedures: A Blueprint for Rapid and Effective Response

A well-defined and practiced emergency plan is critical for mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response to a spill will depend on its size and location.

Minor Spill (contained within a fume hood):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

-

Containment: Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9]

-

Absorption: Gently apply the absorbent material, starting from the outside of the spill and working inwards to prevent spreading.

-

Collection: Once the liquid has been completely absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[8]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.

Major Spill (outside of a fume hood or a large volume):

-

Evacuate: Immediately evacuate the area and alert all personnel to do the same.

-

Isolate: Close the doors to the affected area to contain the vapors.

-

Call for Help: Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the identity of the spilled chemical, the approximate quantity, and the location.

-

Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.

Diagram 2: Decision workflow for responding to a chemical spill.

Fire Response

This compound is combustible.[2] In the event of a fire:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[2]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed, and compatible container.

-

Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate, but its safe use demands a comprehensive and proactive approach to safety. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound with confidence and minimize the risk of exposure. The principles outlined in this guide are intended to foster a culture of safety and to empower scientists to make informed decisions that protect themselves, their colleagues, and the environment.

References

- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. lobachemie.com [lobachemie.com]

- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. epa.gov [epa.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 11. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]

- 12. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]

Section 1: Physicochemical Identity and Its Impact on Laboratory Risk

An In-depth Technical Guide to the Material Safety Data Sheet for N-(2-Hydroxyethyl)-N-methylaniline

This guide provides an in-depth analysis of the safety considerations for N-(2-Hydroxyethyl)-N-methylaniline (CAS No. 93-90-3), a compound frequently utilized in chemical synthesis and research. For professionals in drug development and scientific research, moving beyond a superficial reading of a Material Safety Data Sheet (MSDS) to a deep, mechanistic understanding of a compound's hazards is critical for ensuring laboratory safety and experimental integrity. This document is structured to provide not just the "what" of safety protocols, but the "why," grounding every recommendation in the physicochemical properties and toxicological profile of the molecule.

A Note on Nomenclature: This guide pertains to N-(2-Hydroxyethyl)-N-methylaniline , CAS No. 93-90-3, also known as 2-(Methylphenylamino)ethanol. It is structurally distinct from its isomer, N-(2-Hydroxyethyl)-2-methylaniline, and related compounds like N-(2-Hydroxyethyl)aniline. Data from closely related aniline derivatives may be used to infer potential hazards where specific data is unavailable, and such instances will be clearly noted.

The physical properties of a chemical are the foundation of its risk profile. They dictate its behavior in the laboratory environment—how it disperses, the likelihood of inhalation or skin contact, and its stability.

Understanding these characteristics is the first step in a robust risk assessment. The relatively high flash point suggests a low fire hazard at ambient temperatures, but its liquid state and measurable vapor pressure necessitate careful handling to avoid inhalation of vapors, especially when heated.[1][2][3]

| Property | Value | Significance in a Research Setting |

| CAS Number | 93-90-3[1][4] | Unique identifier ensuring correct substance identification. |

| Molecular Formula | C₉H₁₃NO[1][5] | Provides elemental composition and basis for molecular weight. |

| Molecular Weight | 151.21 g/mol [1][5] | Essential for stoichiometric calculations and concentration preparations. |

| Appearance | Colorless to yellow, viscous liquid[2][6] | Visual cue for identification and potential degradation (darkening). |

| Boiling Point | 229 °C (lit.)[2][4] | Low volatility at room temperature, but vapor pressure increases significantly upon heating. |

| Density | 1.06 g/mL at 25 °C (lit.)[2][4] | Denser than water. Spills will not float on water. |

| Flash Point | >110 °C (>230 °F)[1][2] | Classified as a combustible liquid.[7] Requires avoidance of open flames and ignition sources, especially during heating operations.[7] |

| Vapor Pressure | 0.00559 mmHg at 25°C[3] | While low, this indicates an inhalation hazard is possible, particularly in poorly ventilated areas or with large surface areas. |

| Solubility | Does not mix well with water.[6] | Affects choice of spill cleanup materials and firefighting media. |

Section 2: Hazard Profile and Toxicological Insights

N-(2-Hydroxyethyl)-N-methylaniline is classified as a hazardous substance. The primary risks are associated with skin, eye, and respiratory tract irritation.[1] However, as an aniline derivative, we must also consider the potential for more severe systemic toxicity, a hallmark of this chemical class.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

While specific toxicological data for N-(2-Hydroxyethyl)-N-methylaniline is limited, data from the parent compound, N-methylaniline, reveals more severe hazards, including acute toxicity upon ingestion, dermal contact, and inhalation (H301+H311+H331), and the potential for organ damage through prolonged or repeated exposure (H373).[8][9][10] Aniline compounds are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9][11] Symptoms like cyanosis (blue lips and skin), headache, and dizziness can be delayed.[9][11] Given these precedents, it is scientifically prudent to handle N-(2-Hydroxyethyl)-N-methylaniline with precautions sufficient to mitigate these potential systemic effects.

Routes of Exposure and Target Organ Systems

The primary routes of occupational exposure are dermal contact and inhalation. Ingestion is less likely but poses a significant risk if it occurs.

Caption: Routes of exposure and potential target organs.

Section 3: A Proactive Defense: The Hierarchy of Controls

Effective safety management in the laboratory relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls for risk mitigation.

-

Elimination/Substitution: While not always feasible, the first consideration should be whether a less hazardous chemical can be substituted.

-

Engineering Controls: This is the most critical layer for handling N-(2-Hydroxyethyl)-N-methylaniline. All work should be conducted in a certified chemical fume hood to control vapor inhalation.[12][13] The hood's airflow physically contains and exhausts vapors away from the researcher's breathing zone.

-

Administrative Controls: These are the work practices that reinforce safety. Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this chemical. Ensure access to the handling area is restricted. Prohibit eating, drinking, and smoking in the laboratory.[14]

-

Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against splashes or unexpected releases. It does not eliminate the hazard.

Experimental Protocol: PPE Selection and Use

This protocol ensures the correct selection and use of PPE. The causality is simple: creating impermeable barriers between the chemical and the body's vulnerable entry points.

Objective: To prevent dermal, ocular, and respiratory exposure.

Materials:

-

Nitrile or neoprene gloves (check manufacturer's compatibility chart)

-

Splash-proof safety goggles or a face shield[12]

-

Chemical-resistant lab coat[12]

-

Closed-toe shoes[12]

Procedure:

-

Pre-Operational Inspection: Before entering the lab, inspect all PPE for signs of damage (cracks, holes, degradation). Discard and replace any compromised items.

-

Donning Sequence (Dressing): a. Put on the lab coat and fasten it completely. b. Put on safety goggles. They should fit snugly to the face. c. Wash and dry hands thoroughly. d. Don the first pair of gloves. For extended work, consider double-gloving. Ensure the glove cuffs are pulled over the sleeves of the lab coat.

-

During Operation: Be mindful of glove integrity. If you suspect a puncture or after any direct contact with the chemical, remove gloves immediately, wash your hands, and don a new pair.

-

Doffing Sequence (Removal) - The "Clean-to-Dirty" Principle: a. Remove gloves first, without touching the outside of the glove with bare skin. Peel one glove off by pinching the cuff and turning it inside out. Use the gloved hand to slide under the cuff of the other glove and peel it off. Dispose of gloves in the designated hazardous waste container. b. Remove the lab coat, folding the contaminated outside inwards. c. Remove eye protection last. d. Wash hands thoroughly with soap and water.

Section 4: Emergency Preparedness and Response

Even with robust controls, accidents can happen. A clear, well-rehearsed emergency plan is crucial.

Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][12] Keep containers tightly closed to prevent vapor release and contamination.[1][12] Store in a locked cabinet or an area accessible only to authorized personnel.[14]

-

Handling: Avoid all personal contact, including inhalation.[6] Use the smallest quantities necessary for the experiment. Ensure safety showers and eyewash stations are readily accessible and tested regularly.

First-Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Procedure | Rationale |

| Inhalation | 1. Immediately move the person to fresh air.[8][14] 2. Keep the person warm and at rest.[6] 3. If breathing is difficult or has stopped, provide artificial respiration.[8][14] 4. Seek immediate medical attention. | To remove the individual from the source of exposure and provide oxygen. Medical evaluation is critical due to the potential for delayed effects like pulmonary edema or methemoglobinemia.[11][15] |